molecular formula C7H6BrF2N B591711 (4-Bromo-2,6-difluorophenyl)methanamine CAS No. 887585-99-1

(4-Bromo-2,6-difluorophenyl)methanamine

Cat. No.: B591711
CAS No.: 887585-99-1
M. Wt: 222.033
InChI Key: WAJJIVIBRLOHEU-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6BrF2N It is a derivative of methanamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-difluorophenyl)methanamine typically involves the reaction of 4-bromo-2,6-difluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-difluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(4-Bromo-2,6-difluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-difluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2,5-difluorophenyl)methanamine
  • (4-Bromo-3,5-difluorophenyl)methanamine
  • (4-Bromo-2,6-difluoroaniline)

Uniqueness

(4-Bromo-2,6-difluorophenyl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

(4-bromo-2,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJJIVIBRLOHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of the crude azide (330 mg, 1.33 mmol) in THF (12 mL) were added polymer-supported Ph3P (2.0 eq.) and water (2 mL). The reaction mixture was stirred at 55° C. until completion of the reaction, cooled down to rt and filtered. The filtrate was partitioned between EA and aq. sat. NaHCO3 and the layers separated. The aq. layer was extracted with EA and the combined org. extracts dried over MgSO4, filtered and concentrated under reduced pressure to give the title compound as a yellow solid. LC-MS-conditions 02: tR=0.54 min; [M+CH3CN+H]+=263.45.
Name
azide
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

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